Product packaging for Z/E-4-Hydroxyadamantan-2-one(Cat. No.:)

Z/E-4-Hydroxyadamantan-2-one

Cat. No.: B8121528
M. Wt: 181.23 g/mol
InChI Key: ARXRJMCMEUSWOZ-QUKRONFTSA-N
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Description

Z/E-4-Hydroxyadamantan-2-one is a useful research compound. Its molecular formula is C10H15NO2 and its molecular weight is 181.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H15NO2 B8121528 Z/E-4-Hydroxyadamantan-2-one

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(1R,3R,5R,7R)-1-amino-4-hydroxyadamantan-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO2/c11-10-3-5-1-6(4-10)8(12)7(2-5)9(10)13/h5-8,12H,1-4,11H2/t5-,6-,7-,8?,10-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARXRJMCMEUSWOZ-QUKRONFTSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3C(C1CC(C2)(C3=O)N)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]2C[C@@H]3C([C@H]1C[C@](C2)(C3=O)N)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Direct C H Hydroxylation:the Direct, Selective Insertion of a Hydroxyl Group into a C H Bond is a Challenging Chemical Transformation That Can Often Be Achieved with High Selectivity by Enzymes, Particularly Cytochrome P450 Monooxygenases. However, Studies on the Microbial Hydroxylation of Adamantane Itself Reveal a Strong and Consistent Regioselectivity for the Tertiary Bridgehead C H Bonds.

For example, whole-cell hydroxylation of adamantane (B196018) using various bacteria, actinomycetes, and molds has been investigated. Among 470 strains tested, Streptomyces griseoplanus was found to be highly regioselective, exclusively producing 1-adamantanol (B105290) with a 32% molar conversion. Inhibition studies confirmed that a P450 enzyme system was responsible for this transformation. This inherent enzymatic preference for the electron-rich and sterically accessible bridgehead positions makes the selective biocatalytic hydroxylation of adamantan-2-one at the secondary C4 position a significant challenge. Such a transformation would likely yield a mixture of products with low regioselectivity.

Stereochemical Investigations of 4 Hydroxyadamantan 2 One

Configurational Assignment and Nomenclature of Z/E Isomers in Adamantane (B196018) Systems

The stereoisomers of 4-Hydroxyadamantan-2-one (B1584890) arise from the different possible spatial arrangements of the hydroxyl group at the C4 position relative to the carbonyl group at the C2 position. These isomers are diastereomers, not enantiomers.

Nomenclature based on Adamantane Geometry: The most common and descriptive nomenclature for these isomers relates to the pseudo-axial or pseudo-equatorial position of the C4 hydroxyl group with respect to the six-membered ring containing C4 and C2.

syn (or endo)-4-Hydroxyadamantan-2-one: In this isomer, the hydroxyl group is in a pseudo-axial position, oriented towards the center of the cage.

anti (or exo)-4-Hydroxyadamantan-2-one: Here, the hydroxyl group occupies a pseudo-equatorial position, pointing away from the cage.

Application of Z/E Nomenclature: The E/Z notation system is rigorously applied to structures with double bonds, based on the Cahn-Ingold-Prelog (CIP) priority rules. wikipedia.orglibretexts.org While unconventional for saturated polycyclic systems like adamantane, a conceptual application can be made by defining a reference plane and assigning priorities to substituents.

Define a Reference Plane: For a 2,4-disubstituted adamantane, the reference plane can be envisioned as passing through the C2 and C4 carbons and the two bridgehead carbons (e.g., C1 and C3) that form part of that specific six-membered ring.

Assign Priorities: Using CIP rules, the priority of the substituents at C2 and C4 is determined. uniroma1.itmyheplus.compsiberg.com

At C4, the hydroxyl group (-OH) has a higher priority than the hydrogen atom (-H).

At C2, the carbonyl oxygen (=O) has a higher priority than the two ring carbons it is attached to.

Assign Z/E Descriptor:

Z-isomer (Zusammen - together): If the highest-priority groups at both C2 and C4 lie on the same side of the reference plane. This corresponds to the syn isomer.

E-isomer (Entgegen - opposite): If the highest-priority groups at C2 and C4 lie on opposite sides of the reference plane. This corresponds to the anti isomer.

Isomer StructureCommon NomenclatureConceptual E/Z DescriptorDescription of -OH Position
(Structure of syn-isomer)syn-4-Hydroxyadamantan-2-one(Z)-4-Hydroxyadamantan-2-oneThe -OH group and C=O group are on the same side of the reference plane.
(Structure of anti-isomer)anti-4-Hydroxyadamantan-2-one(E)-4-Hydroxyadamantan-2-oneThe -OH group and C=O group are on opposite sides of the reference plane.

Stereoelectronic Effects Influencing Conformation and Reactivity

Stereoelectronic effects, which describe the influence of orbital alignment on molecular properties, are particularly significant in the rigid adamantane framework. youtube.com The fixed geometry of the Z/E isomers of 4-Hydroxyadamantan-2-one leads to distinct orbital interactions that govern their relative stability and reactivity.

The primary stereoelectronic interactions involve the overlap between the lone pair orbitals (n) of the hydroxyl oxygen and the antibonding orbitals (σ*) of adjacent C-C bonds, a phenomenon known as hyperconjugation.

In the (Z)-isomer (syn): The pseudo-axial C-O bond has a different geometric relationship with neighboring bonds, leading to weaker hyperconjugative stabilization.

These stereoelectronic differences also influence reactivity. For example, intramolecular reactions are highly dependent on the proximity of reacting groups. The syn-isomer, with its inward-pointing hydroxyl group, may undergo intramolecular hydrogen bonding with the carbonyl oxygen, affecting the spectroscopic properties (e.g., IR stretching frequencies) and reactivity of both functional groups. Furthermore, through-bond interactions between the nitrogen lone pair and a 4-substituent have been observed in aza-adamantane derivatives, suggesting that similar electronic communication can occur between the hydroxyl and carbonyl groups in 4-hydroxyadamantan-2-one, mediated by the rigid sigma bond framework. capes.gov.br

IsomerKey Stereoelectronic InteractionPredicted Effect on StabilityPotential Reactivity Influence
(E)-4-Hydroxyadamantan-2-oneStronger nO → σC-C hyperconjugation (anti-periplanar alignment)Higher stabilityIncreased acidity of -OH proton; altered reactivity at C=O due to distant electronic effects.
(Z)-4-Hydroxyadamantan-2-oneWeaker nO → σC-C hyperconjugation (gauche alignment)Lower stabilityPotential for intramolecular hydrogen bonding; participation in intramolecular reactions (e.g., cyclization).

Isolation and Separation Techniques for Stereoisomers

The Z and E isomers of 4-Hydroxyadamantan-2-one are diastereomers, meaning they have different physical properties such as polarity, solubility, and melting points. These differences can be exploited for their separation using standard laboratory techniques. patsnap.com

Chromatography:

High-Performance Liquid Chromatography (HPLC): For higher resolution and analytical quantification, reversed-phase HPLC is effective. researchgate.net Using a nonpolar stationary phase (like C18) and a polar mobile phase, the less polar isomer will elute faster.

Gas Chromatography (GC): Due to the relatively high volatility of adamantane derivatives, GC can also be used, particularly for analytical purposes to determine the ratio of isomers in a mixture. researchgate.net

Crystallization: Fractional crystallization can be employed if the isomers have sufficiently different solubilities in a particular solvent. By carefully controlling the temperature and concentration, one isomer can be selectively precipitated from the solution, leaving the other in the mother liquor.

TechniquePrinciple of SeparationTypical Application
Column Chromatography (Silica Gel)Difference in polarity and interaction with the stationary phase.Preparative scale separation of gram quantities.
HPLC (Reversed-Phase)Difference in hydrophobicity and partitioning between mobile and stationary phases.Analytical quantification and high-purity preparative separation.
Gas Chromatography (GC)Difference in volatility and interaction with the column's stationary phase.Analysis of isomer ratios; separation of volatile derivatives.
Fractional CrystallizationDifference in solubility in a specific solvent.Large-scale industrial purification.

Dynamic Stereochemistry and Inversion Mechanisms

Dynamic stereochemistry involves the interconversion of stereoisomers. pageplace.de For the adamantane skeleton, the cage structure is rigid, and conformational inversion (like a cyclohexane (B81311) chair flip) is impossible. Therefore, the interconversion between the (Z)- and (E)-isomers of 4-Hydroxyadamantan-2-one is not a conformational process but a chemical one that requires the breaking and forming of bonds, a process known as configurational inversion or epimerization. psgcas.ac.inyoutube.com

Several chemical pathways could facilitate this inversion at the C4 stereocenter:

Oxidation-Reduction Sequence: The secondary alcohol at C4 can be oxidized to a carbonyl group, forming adamantane-2,4-dione. This intermediate is achiral at the C4 position. Subsequent stereoselective reduction of the C4 ketone can regenerate the hydroxyl group, potentially yielding a different Z/E isomer ratio than the starting material. nih.gov

Acid-Catalyzed Dehydration-Hydration: In the presence of a strong acid, the hydroxyl group can be protonated and eliminated as a water molecule, forming a carbocation intermediate at C4. This carbocation is planar (sp² hybridized). The subsequent addition of water can occur from either face, leading to a mixture of both the (Z)- and (E)-isomers. This process would lead to the epimerization of a pure isomer.

SN1-type Substitution: Similar to the dehydration-hydration mechanism, conditions promoting an SN1 reaction at C4 would involve the formation of a planar carbocation, leading to a loss of the original stereochemistry and the formation of a mixture of products upon nucleophilic attack.

These inversion mechanisms are not spontaneous and require specific chemical reagents and conditions. Under normal conditions, the Z and E isomers of 4-Hydroxyadamantan-2-one are configurationally stable.

Reactivity and Mechanistic Studies of 4 Hydroxyadamantan 2 One

Transformations at the Carbonyl Group

The carbonyl group at the C-2 position is a primary site for reactivity, undergoing typical reactions of ketones, most notably nucleophilic additions.

The carbonyl carbon of 4-hydroxyadamantan-2-one (B1584890) is electrophilic and susceptible to attack by various nucleophiles. In a general nucleophilic addition reaction, the nucleophile attacks the carbonyl carbon, leading to the formation of a tetrahedral alkoxide intermediate. Subsequent protonation yields an alcohol.

Common nucleophilic addition reactions applicable to ketones include:

Grignard Reactions: The addition of organomagnesium halides (Grignard reagents) to the carbonyl group would be expected to produce tertiary alcohols. The reaction involves the nucleophilic attack of the carbanion from the Grignard reagent on the carbonyl carbon.

Wittig Reaction: The reaction with a phosphonium (B103445) ylide (Wittig reagent) would convert the carbonyl group into a carbon-carbon double bond, yielding a methyleneadamantane derivative. This reaction proceeds through a betaine (B1666868) or oxaphosphetane intermediate. organic-chemistry.orgwikipedia.orglumenlearning.com

While these are fundamental reactions for ketones, specific literature detailing the application of Grignard or Wittig reagents to the Z/E-4-hydroxyadamantan-2-one substrate is not extensively documented. Such reactions would need to account for the presence of the acidic hydroxyl proton, which would likely require protection or the use of excess nucleophilic reagent.

The reduction of the carbonyl group in 4-hydroxyadamantan-2-one yields adamantan-2,4-diol. This reaction is stereoselective, as the hydride can attack the carbonyl carbon from two different faces, leading to two possible diastereomeric diols. These isomers can be designated as Z and E based on the relative orientation of the two hydroxyl groups.

Z-alcohol (syn-diol): The product where the newly formed hydroxyl group at C-2 is on the same face of the adamantane (B196018) cage as the existing hydroxyl group at C-4.

E-alcohol (anti-diol): The product where the newly formed hydroxyl group at C-2 is on the opposite face of the adamantane cage relative to the hydroxyl group at C-4.

The stereochemical outcome is dictated by the steric hindrance around the carbonyl group. Hydride reagents, such as sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄), will preferentially attack from the less sterically hindered face of the molecule. chemistrysteps.commasterorganicchemistry.com In the rigid adamantane framework, one face of the carbonyl is typically more accessible than the other, leading to a predominance of one diastereomer. The choice of reducing agent can influence the degree of stereoselectivity.

Reducing AgentGeneral Selectivity PrincipleExpected Major ProductExpected Minor Product
Sodium Borohydride (NaBH₄)Attack from the less sterically hindered face. Generally provides moderate to good selectivity. masterorganicchemistry.comTypically the E-alcohol (anti-diol)Z-alcohol (syn-diol)
Lithium Aluminum Hydride (LiAlH₄)A more reactive, less selective reagent than NaBH₄, but still subject to steric approach control. chemistrysteps.comTypically the E-alcohol (anti-diol)Z-alcohol (syn-diol)
Bulky Hydride Reagents (e.g., L-Selectride®)Increased steric bulk on the reagent enhances selectivity, strongly favoring attack from the least hindered face.High selectivity for the E-alcohol (anti-diol)Minimal Z-alcohol (syn-diol)

Reactions Involving the Hydroxyl Functionality

The secondary hydroxyl group at the C-4 position can undergo reactions typical of alcohols, provided that the carbonyl group does not interfere or is appropriately protected.

Esterification: The hydroxyl group can react with carboxylic acids or their derivatives (e.g., acyl chlorides, anhydrides) under acidic or basic conditions to form the corresponding esters. The Fischer esterification, for example, involves reacting the alcohol with a carboxylic acid in the presence of a strong acid catalyst. organic-chemistry.orgmasterorganicchemistry.com

Etherification: Formation of an ether can be achieved, for instance, via the Williamson ether synthesis. This involves deprotonating the hydroxyl group with a strong base to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide.

Oxidation: A sufficiently strong oxidizing agent could oxidize the secondary alcohol to a ketone, which would result in the formation of adamantan-2,4-dione.

Specific studies detailing these transformations on 4-hydroxyadamantan-2-one are limited, but its reactivity can be predicted based on established principles of alcohol chemistry.

Rearrangement Reactions of the Adamantane Skeleton Induced by 4-Hydroxyadamantan-2-one (e.g., Ritter reaction mechanisms)

The Ritter reaction, which typically involves the reaction of an alcohol or alkene with a nitrile in the presence of a strong acid to form an amide, takes an unusual and complex path with 4-hydroxyadamantan-2-one. researchgate.net When treated with acetonitrile (B52724) (CH₃CN) in the presence of boron trifluoride-etherate (BF₃·OEt₂) and trifluoroacetic acid, the reaction does not yield a simple amide. Instead, it results in a significant rearrangement and dimerization, producing diastereoisomeric tetracyclic compounds as the major products. researchgate.net

The primary products identified are diastereomers of 9-methyl-1-(4-oxo-2-adamantyloxy)-8-oxa-10-azatetracyclo[5.3.1.1²,⁶.1⁴,¹¹]tridec-9-ene. researchgate.net This outcome highlights the intricate interplay between the carbonyl and hydroxyl functionalities in mediating complex carbocationic rearrangements.

ReactantsConditionsMajor Products
4-Hydroxyadamantan-2-one, AcetonitrileBF₃·OEt₂, Trifluoroacetic AcidDiastereomers of 9-methyl-1-(4-oxo-2-adamantyloxy)-8-oxa-10-azatetracyclo[5.3.1.1²,⁶.1⁴,¹¹]tridec-9-enes researchgate.net

The formation of the observed complex products is explained by a proposed multi-step mechanism involving several key carbocationic intermediates. researchgate.net

Carbocation Formation: The reaction is initiated by the coordination of the Lewis acid (BF₃) to the carbonyl oxygen of 4-hydroxyadamantan-2-one. This activation facilitates the formation of a key carbocation intermediate.

Intramolecular Cyclization: The carbocation interacts with the nitrogen of an acetonitrile molecule. This is followed by an intramolecular nucleophilic attack from the exo-4-hydroxy group, leading to the formation of an intermediate containing a 1,3-oxazine ring fused to the adamantane skeleton.

Formation of a New Carbocation: This oxazine (B8389632) intermediate can then eliminate the –OBF₃ group, generating a new, stabilized carbocation.

Nucleophilic Attack and Dimerization: The reaction culminates in the nucleophilic attack of a second molecule of 4-hydroxyadamantan-2-one on the newly formed oxazine carbocation, leading to the final dimeric tetracyclic product. researchgate.net

The unusual pathway of the Ritter reaction for this substrate underscores the critical role of specific intermediates and their relative stabilities. researchgate.net

Carbocation Intermediates: The adamantane structure is known to stabilize carbocations at its bridgehead positions. The mechanism hinges on the formation and subsequent reactions of several carbocationic species. The stability of these intermediates dictates the course of the rearrangements.

Oxazine Intermediate: The formation of the fused 1,3-oxazine ring via intramolecular cyclization is a pivotal step. This intermediate serves as the precursor to the carbocation that is ultimately attacked by the second adamantane unit.

Transition States: The stereochemistry of the final products is determined by the transition states of the nucleophilic attack steps. The rigid adamantane skeleton imposes significant steric constraints, influencing the trajectory of both the intramolecular attack of the hydroxyl group and the intermolecular attack of the second ketone molecule.

This complex reaction pathway demonstrates how the unique structural and electronic properties of 4-hydroxyadamantan-2-one can lead to reactivity that deviates significantly from simpler model systems. researchgate.net

Electrophilic Aromatic Substitution Patterns in Adamantyl Ketones

While 4-hydroxyadamantan-2-one itself does not possess an aromatic ring to undergo direct electrophilic aromatic substitution, the principles governing such reactions in related adamantyl systems provide valuable insights. The bulky adamantyl group exerts significant steric and electronic effects on adjacent aromatic moieties.

Research on adamantyl-substituted aromatic compounds indicates that the adamantyl group typically acts as an ortho, para-directing activator, albeit a weak one. This directing effect is primarily attributed to hyperconjugation and weak inductive effects of the sp³-hybridized cage carbons. However, the sheer size of the adamantyl substituent often leads to a strong preference for substitution at the para position to minimize steric hindrance.

For instance, in the Friedel-Crafts acylation of adamantylbenzene, the major product is the para-substituted isomer. The reaction conditions, including the nature of the Lewis acid and the acylating agent, can influence the ortho/para ratio, but the steric bulk of the adamantyl cage remains a dominant factor.

Table 1: Regioselectivity in Electrophilic Aromatic Substitution of Adamantyl-Substituted Aromatic Compounds

Aromatic SubstrateElectrophilic ReagentMajor Product(s)Key Observations
AdamantylbenzeneAcetyl chloride / AlCl₃p-AcetyladamantylbenzenePredominantly para substitution due to steric hindrance.
1-Adamantyl-2-methylbenzeneNitrating mixture (HNO₃/H₂SO₄)4-Nitro-1-adamantyl-2-methylbenzeneThe adamantyl group's steric influence directs substitution away from the adjacent methyl group.

These examples underscore the critical role of the adamantyl framework in dictating the regiochemical outcome of electrophilic aromatic substitution reactions on appended aromatic rings.

Cycloaddition Reactions and Stereochemical Outcomes

The carbonyl group in 4-hydroxyadamantan-2-one is a key reactive site for cycloaddition reactions, particularly photochemical cycloadditions. The rigid and well-defined geometry of the adamantane cage allows for a detailed study of the stereochemical course of these reactions.

One of the most studied cycloaddition reactions involving adamantyl ketones is the Paternò-Büchi reaction, a [2+2] photocycloaddition between a carbonyl compound and an alkene to form an oxetane. The stereochemical outcome of this reaction is highly dependent on the facial selectivity of the alkene's approach to the excited state of the ketone.

For 4-hydroxyadamantan-2-one, the presence of the hydroxyl group can influence the stereoselectivity of cycloaddition through potential hydrogen bonding interactions with the incoming reactant or by altering the electron distribution in the carbonyl group.

Factors Governing Reaction Selectivity

The selectivity of reactions involving 4-hydroxyadamantan-2-one is governed by a combination of factors inherent to its unique three-dimensional structure. These include face selectivity, steric hindrance, and the potential for intramolecular hydrogen bonding.

Face Selectivity: The adamantane cage presents two distinct faces for attack at the sp²-hybridized carbonyl carbon: the syn-face (on the same side as the hydroxyl group in the Z-isomer, or the larger C-C-C bridge in the E-isomer) and the anti-face. The preferred direction of attack is often dictated by subtle electronic and steric effects. In many nucleophilic additions to 2-adamantanone (B1666556) derivatives, attack from the less hindered face is generally favored.

Steric Hindrance: The bulky adamantane framework significantly hinders the approach of reagents. This steric bulk is not uniform around the carbonyl group in 4-hydroxyadamantan-2-one. The presence of the axial or equatorial hydroxyl group creates different steric environments on the two faces of the carbonyl plane, influencing the trajectory of incoming reactants and thus the stereochemistry of the products.

Hydrogen Bonding Interactions: The hydroxyl group in 4-hydroxyadamantan-2-one can play a crucial role in directing reactions through hydrogen bonding. In reactions involving polar reagents, the hydroxyl group can form a hydrogen bond with the reagent, effectively guiding it to one face of the carbonyl group. This can lead to enhanced stereoselectivity compared to analogous reactions with non-hydroxylated adamantyl ketones. For instance, in reductions with hydride reagents, the hydroxyl group can coordinate with the metal hydride, leading to preferential delivery of the hydride from the syn-face.

Table 2: Factors Influencing Stereoselectivity in Reactions of 4-Hydroxyadamantan-2-one

Influencing FactorDescriptionExpected Outcome
Face Selectivity The differential accessibility of the two faces of the carbonyl group.Preferential formation of one diastereomer over the other.
Steric Hindrance The spatial obstruction caused by the adamantane cage and the hydroxyl group.Attack from the less sterically encumbered face is favored.
Hydrogen Bonding The intramolecular or intermolecular interaction of the hydroxyl group with reactants or catalysts.Can lead to syn-directive effects, enhancing selectivity for attack on the face proximate to the hydroxyl group.

Derivatization and Advanced Functionalization of the 4 Hydroxyadamantan 2 One Scaffold

Synthesis of Novel Adamantyl Derivatives through Functional Group Interconversions

The strategic modification of the existing ketone and hydroxyl functionalities is a primary approach to creating new derivatives of 4-hydroxyadamantan-2-one (B1584890). These transformations allow for fine-tuning of the molecule's steric and electronic properties.

The carbonyl group at the C-2 position is a key site for a variety of chemical transformations. Standard ketone chemistry can be applied to introduce new substituents and functional groups. For instance, reactions with organometallic reagents, such as Grignard reagents (e.g., MeMgI) or organolithium compounds, can convert the ketone into a tertiary alcohol. nih.gov This introduces a new stereocenter and expands the scaffold for further functionalization.

Another approach involves the formation of imines or related C=N double bonds. The reaction of the ketone with primary amines, such as prop-2-ynylamine, can yield imino-adamantane derivatives. biointerfaceresearch.com Similarly, condensation with hydrazides can produce hydrazone derivatives, which serve as versatile intermediates for constructing more complex molecules. mdpi.com The ketone can also be converted to an oxirane ring through reaction with reagents like dimethyl sulfonium (B1226848) methylide, yielding a separable mixture of isomeric spiro-oxiranes. nih.gov These oxiranes are valuable electrophilic intermediates for subsequent ring-opening reactions to install 1,2-disubstituted patterns on the adamantane (B196018) core. nih.gov

Reaction Type Reagent Example Product Type Potential Application Reference
Nucleophilic AdditionMethylmagnesium iodide (MeMgI)Tertiary alcoholIntroduction of new alkyl groups and stereocenters nih.gov
CondensationProp-2-ynylamineImineIntermediate for heterocyclic synthesis biointerfaceresearch.com
CondensationHydrazine hydrate (B1144303) / HydrazidesHydrazoneBuilding block for hydrazide-hydrazone derivatives mdpi.com
EpoxidationDimethyl sulfonium methylideSpiro-oxiraneIntermediate for 1,2-disubstituted derivatives nih.gov

The hydroxyl group at the C-4 position offers another vector for derivatization. Its reactivity can be harnessed to introduce a range of functional groups, often through its conversion into a better leaving group. nih.gov Standard methods include tosylation or mesylation, which transform the alcohol into a sulfonate ester. These esters are excellent substrates for nucleophilic substitution reactions, allowing for the introduction of azides, thiols, or other moieties. nih.gov

Direct replacement of the hydroxyl group with a halogen, such as bromine or iodine, is another common strategy. While traditional methods may require harsh reagents, modern techniques utilizing visible-light photocatalysis with reagents like CBr₄/NaBr can achieve this transformation under milder conditions, showing good tolerance for other functional groups. nih.gov The resulting halo-adamantanes are versatile precursors for further synthetic manipulations, including cross-coupling reactions or the formation of other polyfunctional adamantane structures. nih.gov

Introduction of Diverse Chemical Moieties onto the Adamantane Core

Building upon the primary functional group interconversions, the 4-hydroxyadamantan-2-one scaffold can be decorated with more complex chemical entities, including heterocyclic systems and other polyfunctional arrangements.

The ketone functionality of 4-hydroxyadamantan-2-one is an ideal starting point for the synthesis of derivatives containing nitrogen heterocycles. mdpi.comnih.gov These moieties are prevalent in a vast number of biologically active compounds. nih.gov One common strategy involves the reaction of the ketone with binucleophilic reagents. For example, condensation with thiourea (B124793) or thioacetamide (B46855) in the presence of a bromoacetyl derivative (formed from the ketone) can lead to the formation of thiazole (B1198619) rings. researchgate.net

Multi-component reactions provide an efficient pathway to construct complex heterocyclic systems in a single step. The ketone can participate in reactions with reagents like an aldehyde, a β-ketoester, and urea/thiourea to form dihydropyrimidinone derivatives. nih.gov Furthermore, the formation of an intermediate hydrazone from the ketone can be followed by condensation and cyclization steps to yield pyrazole (B372694) or other five- and six-membered heterocyclic rings. mdpi.com These synthetic strategies allow for the fusion or attachment of diverse heterocyclic systems to the rigid adamantane core.

Heterocycle Type Key Reagents/Intermediates Synthetic Strategy Reference
ThiazoleThiourea/Thioacetamide, α-haloketone intermediateHantzsch thiazole synthesis variant researchgate.net
Imidazopyridine2-aminopyridine, α-haloketone intermediateReaction with bromoacetyl derivative researchgate.net
PyrazoleHydrazine hydrate, dialkyl acetylenedicarboxylateKnoevenagel condensation followed by cyclization mdpi.com
DihydropyrimidinoneAryl aldehydes, β-ketoesters, urea/thioureaBiginelli-type multi-component reaction nih.gov

The strategic manipulation of the ketone and hydroxyl groups can facilitate the creation of densely functionalized adamantane structures. nih.govbiointerfaceresearch.com For example, the conversion of the ketone to an alcohol via a Grignard reaction, followed by acid-catalyzed rearrangement, can lead to 1,2-disubstituted adamantane derivatives like 1,2-diols or amino-alcohols after subsequent steps. nih.gov The synthesis of adamantane derivatives featuring multiple identical functional groups, such as tetra-aldehydes or tetra-β-keto-esters, can be achieved through multi-directional synthesis starting from adamantane polyols. researchgate.net While not starting from 4-hydroxyadamantan-2-one itself, these methods showcase pathways to highly functionalized adamantane cores where the existing hydroxyl and ketone groups could serve as directing or protecting groups to achieve selective polyfunctionalization.

Supramolecular Assembly and Host-Guest Interactions with 4-Hydroxyadamantan-2-one Derivatives (e.g., β-Cyclodextrin Complexation)

Derivatives of 4-hydroxyadamantan-2-one are excellent candidates for participating in supramolecular chemistry, particularly in host-guest interactions. The adamantane cage is a classic guest for cyclodextrin (B1172386) hosts due to its complementary size, shape, and hydrophobicity. mdpi.comresearchgate.net β-Cyclodextrin (β-CD), a cyclic oligosaccharide with a hydrophobic inner cavity and a hydrophilic exterior, is an especially well-matched host for the adamantane moiety. mdpi.comnih.gov

The formation of an inclusion complex between an adamantane derivative and β-CD is a thermodynamically favorable process driven by non-covalent interactions. researchgate.net Research has shown that the functional groups on the adamantane guest play a crucial role in determining the stoichiometry and spatial arrangement of the resulting host-guest complex. mdpi.com For instance, studies on simple adamantane derivatives like 1-adamantanol (B105290) and 1-adamantanecarboxylic acid show they typically form 2:2 complexes with β-CD, where two β-CD units form a head-to-head dimer that encapsulates two guest molecules. nih.govresearchgate.net In contrast, bulkier guests or those with different functional group geometries, like 2-adamantanol, can lead to different stoichiometries, such as a 3:2 complex. nih.govresearchgate.net The derivatization of the 4-hydroxyadamantan-2-one scaffold would therefore allow for precise control over its interaction with β-CD, influencing properties like aqueous solubility and bioavailability in potential applications. nih.gov

Adamantane Guest Derivative Host Stoichiometry (Guest:Host) Reference
1-Adamantanol (adm-1-OH)β-Cyclodextrin2:2 nih.govresearchgate.net
2-Adamantanol (adm-2-OH)β-Cyclodextrin3:2 nih.govresearchgate.net
Adamantan-1-amine (adm-1-NH₂)β-Cyclodextrin3:2 nih.govresearchgate.net
1-Adamantanecarboxylic acid (adm-1-COOH)β-Cyclodextrin2:2 nih.govresearchgate.net
1,3-Adamantanedicarboxylic acidβ-Cyclodextrin1:2 nih.govresearchgate.net

Advanced Characterization Techniques for Structural Elucidation and Stereochemical Analysis

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the structure of organic compounds in solution. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is essential for the complete assignment of the Z/E-4-Hydroxyadamantan-2-one isomers.

One-dimensional ¹H and ¹³C NMR spectra provide fundamental information about the chemical environment, connectivity, and relative orientation of atoms within the molecule. The rigid cage-like structure of the adamantane (B196018) core results in distinct and often complex spectra.

In the ¹H NMR spectrum, the number of signals, their integration, chemical shifts (δ), and coupling constants (J) are analyzed. The protons on the adamantane skeleton typically appear in the range of 1.5-3.0 ppm. The proton attached to the carbon bearing the hydroxyl group (H-4) and the protons adjacent to the carbonyl group (H-1, H-3) would be expected to resonate at a lower field due to the deshielding effect of the oxygen atoms. The key distinction between the Z (endo-OH) and E (exo-OH) isomers would be observable in the chemical shift and coupling constants of H-4 and neighboring protons, owing to their different spatial orientations.

The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms. For 4-Hydroxyadamantan-2-one (B1584890), ten distinct signals are expected. The carbonyl carbon (C-2) would appear significantly downfield (typically >200 ppm), while the carbon bearing the hydroxyl group (C-4) would resonate in the 60-80 ppm range. The remaining eight sp³-hybridized carbons of the adamantane cage would produce signals at a higher field.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound This table presents hypothetical data based on typical values for adamantane derivatives to illustrate the expected spectral features.

Position Predicted ¹H δ (ppm) Predicted ¹³C δ (ppm)
C-1 ~2.8 - 3.0 ~45 - 50
C-2 - >210
C-3 ~2.5 - 2.7 ~48 - 53
C-4 (E-isomer) ~3.9 - 4.1 ~70 - 75
C-4 (Z-isomer) ~4.2 - 4.4 ~68 - 73
C-5 ~1.8 - 2.0 ~30 - 35
C-6 ~1.9 - 2.1 ~32 - 37
C-7 ~1.8 - 2.0 ~28 - 33
C-8 ~2.0 - 2.2 ~35 - 40
C-9 ~1.7 - 1.9 ~36 - 41

In cases where ¹H NMR signals are heavily overlapped, as is common with rigid polycyclic systems like adamantane, lanthanide shift reagents (LSRs) can be employed to increase spectral dispersion. slideshare.netslideshare.net LSRs are paramagnetic lanthanide complexes, such as tris(dipivaloylmethanato)europium(III) (Eu(dpm)₃), that can reversibly coordinate to Lewis basic sites in a substrate molecule, like the hydroxyl and carbonyl groups of 4-Hydroxyadamantan-2-one. nih.gov

This coordination induces large changes (shifts) in the chemical shifts of nearby protons. The magnitude of this induced shift is primarily dependent on the distance between the proton and the paramagnetic lanthanide ion. slideshare.net Protons closer to the coordination site experience a larger shift. By adding incremental amounts of the LSR and monitoring the ¹H NMR spectrum, overlapping multiplets can be resolved, simplifying spectral analysis and aiding in the assignment of protons based on their proximity to the functional groups. slideshare.net This technique is particularly useful for distinguishing between the Z and E diastereomers, as the different spatial orientation of the hydroxyl group would lead to a distinct pattern of induced shifts for the cage protons upon coordination of the LSR.

Two-dimensional (2D) NMR experiments are indispensable for unambiguously establishing the complex bonding network of the adamantane core.

Correlation Spectroscopy (COSY): This homonuclear experiment identifies protons that are coupled to each other, typically through two or three bonds. Cross-peaks in the COSY spectrum of 4-Hydroxyadamantan-2-one would map out the ¹H-¹H spin systems, allowing for the tracing of proton connectivity throughout the rigid framework.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates each proton with its directly attached carbon atom. It is a powerful tool for assigning the carbon signals based on the previously established proton assignments.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC reveals correlations between protons and carbons over longer ranges (typically 2-4 bonds). This is crucial for piecing together the molecular skeleton. For instance, correlations from the protons on C-1 and C-3 to the carbonyl carbon (C-2) would definitively confirm the position of the ketone.

Table 2: Expected Key HMBC Correlations for 4-Hydroxyadamantan-2-one

Proton(s) at Position Correlates to Carbon(s) at Position
H-1 C-2, C-3, C-8, C-9
H-3 C-1, C-2, C-4, C-5

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination

Mass spectrometry is a vital technique for determining the molecular weight and molecular formula of a compound. For 4-Hydroxyadamantan-2-one, with a molecular formula of C₁₀H₁₄O₂, the nominal molecular weight is 166 g/mol .

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which can be used to confirm the elemental composition. The ability of HRMS to measure mass-to-charge ratios (m/z) to several decimal places allows for the differentiation between compounds with the same nominal mass but different elemental formulas. This high level of confidence in the molecular formula is a critical component of structural elucidation.

Electron ionization (EI) mass spectrometry would also provide information about the molecule's fragmentation pattern, which can offer structural clues. Expected fragmentation pathways for 4-Hydroxyadamantan-2-one would include the loss of a water molecule (H₂O) from the molecular ion, and the loss of carbon monoxide (CO), which are characteristic of hydroxy ketones.

Table 3: HRMS Data and Expected Fragments for C₁₀H₁₄O₂

Species Formula Calculated Exact Mass (Da)
Molecular Ion [M]⁺ C₁₀H₁₄O₂ 166.0994
Fragment [M-H₂O]⁺ C₁₀H₁₂O 148.0888

X-ray Crystallography for Definitive Solid-State Structure Determination of Diastereomers

While NMR provides the structure in solution, single-crystal X-ray crystallography gives the precise three-dimensional arrangement of atoms in the solid state. This technique is the gold standard for the unambiguous determination of stereochemistry.

If suitable single crystals of the Z and E isomers of 4-Hydroxyadamantan-2-one can be grown, X-ray diffraction analysis would provide a definitive answer to their stereochemical assignment. The resulting electron density map would clearly show the relative orientation of the hydroxyl group with respect to the carbonyl group, distinguishing the endo (Z) from the exo (E) configuration. Furthermore, the analysis would yield highly accurate data on bond lengths, bond angles, and torsional angles. It would also reveal details about the crystal packing and any intermolecular interactions, such as hydrogen bonding involving the hydroxyl and carbonyl groups.

Chiroptical Methods (e.g., CD Spectroscopy) for Enantiomeric Characterization

4-Hydroxyadamantan-2-one is a chiral molecule and therefore exists as a pair of enantiomers for each diastereomeric form (Z and E). While NMR and MS cannot distinguish between enantiomers, chiroptical methods can.

Circular Dichroism (CD) spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. A racemic mixture (a 1:1 mixture of both enantiomers) is CD-inactive. However, an enantiomerically pure or enriched sample will exhibit a characteristic CD spectrum. The carbonyl group in 4-Hydroxyadamantan-2-one is a chromophore that gives rise to an electronic transition (n → π*), which is expected to produce a distinct signal, known as a Cotton effect, in the CD spectrum. The sign of this Cotton effect (positive or negative) can often be correlated with the absolute configuration of the enantiomer. CD spectroscopy is therefore a powerful tool for assessing the enantiomeric purity of a sample.

Computational Chemistry and Theoretical Modeling of 4 Hydroxyadamantan 2 One

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in understanding the intrinsic electronic properties of 4-hydroxyadamantan-2-one (B1584890). irjweb.comnih.gov These methods solve approximations of the Schrödinger equation to determine the electron distribution and energy levels within the molecule.

The primary outputs of these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The energy difference between them, the HOMO-LUMO gap, is a crucial indicator of chemical reactivity and kinetic stability; a smaller gap generally implies higher reactivity. irjweb.com

From these frontier orbital energies, several global reactivity descriptors can be calculated to predict the molecule's behavior in chemical reactions. These descriptors provide a quantitative measure of its electrophilic or nucleophilic character.

Table 1: Key Reactivity Descriptors Derived from Quantum Chemical Calculations

DescriptorFormulaPredicted Chemical Property
Ionization Potential (I)I ≈ -EHOMOThe energy required to remove an electron.
Electron Affinity (A)A ≈ -ELUMOThe energy released when an electron is added.
Chemical Hardness (η)η = (I - A) / 2Resistance to change in electron distribution.
Chemical Potential (μ)μ = -(I + A) / 2The "escaping tendency" of electrons from a system.
Electrophilicity Index (ω)ω = μ2 / 2ηA measure of the energy lowering of a molecule when it accepts electrons.

Furthermore, these calculations can generate Molecular Electrostatic Potential (MEP) maps. An MEP map illustrates the charge distribution across the molecule's surface, highlighting electron-rich regions (nucleophilic sites, typically colored red) and electron-deficient regions (electrophilic sites, typically colored blue). For 4-hydroxyadamantan-2-one, the MEP would show negative potential around the oxygen atoms of the carbonyl and hydroxyl groups, identifying them as sites for electrophilic attack, and positive potential around the hydroxyl proton.

Molecular Dynamics Simulations for Conformational Landscape Exploration

The rigid cage-like structure of the adamantane (B196018) core limits its conformational flexibility. However, the hydroxyl group at the C4 position can exist in two diastereomeric orientations: axial (Z-isomer) or equatorial (E-isomer). Molecular Dynamics (MD) simulations are a powerful computational method to explore the conformational landscape and dynamic behavior of these isomers over time. nih.gov

MD simulations model the movement of atoms in a molecule by solving Newton's equations of motion. nih.gov By simulating the molecule in a solvent box (e.g., water) at a specific temperature and pressure, researchers can observe its conformational preferences and the transitions between different states.

For 4-hydroxyadamantan-2-one, an MD simulation would provide insights into:

Isomer Stability: By calculating the potential energy over the simulation trajectory, one can determine the relative stability of the Z and E isomers.

Hydroxyl Group Dynamics: The simulation would reveal the rotational freedom and preferred orientation of the hydroxyl group and its ability to form intramolecular hydrogen bonds with the carbonyl oxygen.

Solvent Interactions: MD simulations explicitly model the interactions between the solute and solvent molecules, showing how water molecules arrange around the hydrophilic hydroxyl and carbonyl groups versus the hydrophobic hydrocarbon cage.

Table 2: Typical Parameters for a Molecular Dynamics Simulation of 4-Hydroxyadamantan-2-one

ParameterTypical Value/MethodPurpose
Force FieldAMBER, CHARMM, OPLSDefines the potential energy function for all atoms and bonds.
Solvent ModelTIP3P, SPC/ERepresents the water molecules in the simulation box.
EnsembleNPT (Isothermal-Isobaric)Maintains constant number of particles, pressure, and temperature.
Temperature298 K (25 °C)Simulates behavior at room temperature.
Simulation Time50 - 200 nsDuration of the simulation to ensure adequate sampling of conformations.
Time Step2 fsThe interval at which forces and positions are updated.

Analysis of the simulation trajectory, for instance by plotting the Root Mean Square Deviation (RMSD), can quantify the stability of the molecule's conformation over time.

Prediction of Reaction Pathways, Transition States, and Energy Barriers

Computational chemistry is a key tool for elucidating the mechanisms of chemical reactions. nih.govrsc.org By mapping the potential energy surface (PES) of a reaction, it is possible to identify the lowest energy path from reactants to products. This path includes locating the transition state (TS)—the highest energy point along the reaction coordinate—which is critical for understanding the reaction's feasibility and rate.

For a reaction involving 4-hydroxyadamantan-2-one, such as its synthesis or subsequent transformation, computational methods can be employed to:

Optimize Geometries: Calculate the lowest-energy structures of the reactants, intermediates, products, and transition states.

Locate Transition States: Use algorithms like the Berny optimization or synchronous transit-guided quasi-Newton (STQN) method to find the first-order saddle point (the TS) connecting reactants and products.

Verify Transition States: A true transition state is confirmed by a frequency calculation, which should yield exactly one imaginary frequency corresponding to the atomic motion along the reaction coordinate.

Calculate Energy Barriers: The activation energy (energy barrier) is the energy difference between the transition state and the reactants. A lower activation energy implies a faster reaction.

Intrinsic Reaction Coordinate (IRC) Calculations: An IRC calculation maps the reaction pathway downhill from the transition state, confirming that it connects the intended reactants and products. nih.gov

For example, in the synthesis of a related compound, 2-azaadamantan-6-one, DFT calculations were used to compare two potential cyclization pathways, determining that one path had a significantly lower free energy of activation, making it the more favorable route. nih.gov

Table 3: Example of Data from a Reaction Pathway Calculation

SpeciesRelative Energy (kJ/mol)Description
Reactants0.0Starting materials at their optimized geometry.
Transition State (TS1)+85.0The energy barrier for the first step of the reaction.
Intermediate-20.0A stable species formed after the first step.
Transition State (TS2)+60.0The energy barrier for the second step of the reaction.
Products-50.0Final products at their optimized geometry.

Docking Studies to Elucidate Molecular Recognition Principles and Interaction Mechanisms

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). nih.govnih.gov This method is fundamental for understanding molecular recognition, which is driven by non-covalent interactions. The adamantane cage is a well-known pharmacophore whose rigid, lipophilic structure is adept at binding into hydrophobic pockets in proteins.

Docking simulations place the ligand (e.g., 4-hydroxyadamantan-2-one) into the active site of a receptor and use a scoring function to estimate the binding affinity for different poses. The results reveal the key interactions that stabilize the ligand-receptor complex.

The molecular recognition principles for an adamantane derivative like 4-hydroxyadamantan-2-one primarily involve:

Hydrophobic Interactions: The nonpolar hydrocarbon framework of the adamantane cage fits favorably into hydrophobic cavities of a receptor, displacing water molecules and increasing entropy.

Van der Waals Forces: These are attractive forces that occur between the ligand and receptor atoms that are in close proximity.

Hydrogen Bonding: The hydroxyl and carbonyl groups of 4-hydroxyadamantan-2-one are critical for directing the binding orientation. They can act as hydrogen bond donors (the -OH group) and acceptors (both the -OH and C=O groups), forming specific, stabilizing interactions with amino acid residues like serine, tyrosine, or aspartate in the receptor's binding site. nih.gov

Studies on various adamantane derivatives have shown that the adamantane cage commonly interacts with hydrophobic residues, while functional groups attached to the cage form specific hydrogen bonds that anchor the molecule in place. nih.govnih.gov

Table 4: Common Non-Covalent Interactions in Molecular Recognition of Adamantane Derivatives

Interaction TypeInvolving Group on LigandTypical Interacting Receptor ResidueApproximate Energy (kJ/mol)
Hydrogen Bond (Donor)Hydroxyl (-OH)Aspartate, Glutamate, Serine (sidechain O)12-25
Hydrogen Bond (Acceptor)Carbonyl (C=O), Hydroxyl (-OH)Serine, Tyrosine (sidechain OH), Arginine (sidechain NH)12-25
Hydrophobic/Van der WaalsAdamantane Cage (-CH, -CH2)Leucine, Isoleucine, Valine, Phenylalanine2-4 (per CH2 group)
π-π Stacking(Not present in this molecule)Phenylalanine, Tyrosine, Tryptophan0-50

Thermodynamic and Kinetic Analyses of Chemical Transformations

Computational methods can provide quantitative predictions of thermodynamic and kinetic parameters for chemical reactions. These analyses are crucial for understanding reaction spontaneity, equilibrium positions, and reaction rates.

Thermodynamic Analysis: Thermodynamic properties such as the standard enthalpy of formation (ΔfH°), Gibbs free energy of formation (ΔfG°), and enthalpy of fusion (ΔfusH°) can be calculated. nih.govnih.gov Frequency calculations on optimized molecular structures allow for the determination of zero-point vibrational energy (ZPVE), thermal energy corrections, and entropy. These values are used to compute the change in enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG) for a reaction. A negative ΔG indicates a spontaneous process.

For 4-hydroxyadamantan-2-one, computational methods like the Joback group contribution method can provide estimates of these properties. These calculated values can be compared to experimental data for related molecules, such as 2-adamantanone (B1666556), to assess the thermodynamic effect of the hydroxyl substitution. researchgate.net

Table 5: Calculated Thermodynamic Properties for 4(a)-Hydroxyadamantan-2-one

PropertyValueUnitCalculation Method
Enthalpy of Formation (gas, ΔfH°gas)-368.10kJ/molJoback Method chemeo.com
Gibbs Free Energy of Formation (ΔfG°)-71.36kJ/molJoback Method chemeo.com
Enthalpy of Fusion (ΔfusH°)19.70kJ/molJoback Method chemeo.com
Enthalpy of Vaporization (ΔvapH°)58.07kJ/molJoback Method chemeo.com

Kinetic Analysis: Kinetic analysis involves calculating the rate of a chemical reaction. Using Transition State Theory (TST), the rate constant (k) can be estimated from the Gibbs free energy of activation (ΔG‡), which is the free energy difference between the transition state and the reactants. The Eyring equation relates the rate constant to this energy barrier.

Computational kinetic studies can predict how reaction rates will change with temperature and can help identify the rate-determining step in a multi-step reaction mechanism. This provides a detailed, dynamic picture of a chemical transformation that complements the static, thermodynamic view.

Research Applications of 4 Hydroxyadamantan 2 One and Its Derivatives in Chemical Science

Building Blocks for Complex Organic Synthesis

The bifunctional nature of 4-hydroxyadamantan-2-one (B1584890), possessing both a nucleophilic hydroxyl group and an electrophilic carbonyl group, renders it a valuable starting material for the synthesis of more complex and sterically demanding polycyclic compounds. sigmaaldrich.com Its rigid adamantane (B196018) core is often incorporated into larger molecules to impart specific properties such as lipophilicity, thermal stability, and conformational rigidity.

One notable application is in the Ritter reaction, where 4-hydroxyadamantan-2-one reacts with acetonitrile (B52724) under acidic conditions. researchgate.net Instead of a simple addition, the reaction proceeds through an unusual pathway to yield complex diastereoisomeric tetracyclic products, demonstrating its utility in accessing unique molecular architectures that would be challenging to synthesize through other means. researchgate.net Furthermore, it serves as a precursor for the synthesis of various adamantane derivatives, such as substituted guanylhydrazones, which are investigated for their biological activities. echemi.com The compound can also be a starting material for creating other functionalized adamantanes, like E-2-amino-5-hydroxyadamantane, by leveraging the reactivity of its ketone and hydroxyl groups. sigmaaldrich.com

Table 1: Examples of Complex Molecules Synthesized from 4-Hydroxyadamantan-2-one
PrecursorReaction TypeProduct ClassReference
4-Hydroxyadamantan-2-oneRitter ReactionDiastereoisomeric Oxa-azatetracyclo-tridecenes researchgate.net
4-Hydroxyadamantan-2-oneCondensationAdamantane-substituted Guanylhydrazones echemi.com

Probes for Investigating Reaction Mechanisms and Stereochemical Phenomena

The well-defined and rigid geometry of the adamantane skeleton makes its derivatives, including 4-hydroxyadamantan-2-one, excellent substrates for studying reaction mechanisms and stereochemistry. The fixed spatial arrangement of atoms eliminates conformational ambiguities, allowing for a clearer interpretation of reaction outcomes.

The aforementioned Ritter reaction of 4-hydroxyadamantan-2-one serves as a prime example. researchgate.net The reaction with acetonitrile in the presence of boron trifluoride-etherate and trifluoroacetic acid does not follow the expected pathway. researchgate.net Instead, it yields complex diastereoisomeric 9-methyl-1-(4-oxo-2-adamantyloxy)-8-oxa-10-azatetracyclo[5.3.1.12,6.14,11]tridec-9-enes. researchgate.net The formation of this unexpected tetracyclic structure, confirmed by X-ray analysis, provides valuable insight into intramolecular rearrangements and the potential for neighboring group participation, challenging conventional mechanistic assumptions of the Ritter reaction. researchgate.net Such studies are crucial for expanding the fundamental understanding of organic reactions.

Scaffolds for Exploring Structure-Reactivity Relationships

The adamantane framework acts as an inert and rigid scaffold, allowing for the systematic study of how the placement and interaction of functional groups affect molecular reactivity. In 4-hydroxyadamantan-2-one, the ketone and hydroxyl groups are held in a fixed orientation relative to each other. This allows researchers to investigate intramolecular interactions, such as hydrogen bonding or through-bond electronic effects, and their influence on the reactivity of each functional group.

By modifying one group and observing the resulting changes in the reactivity of the other, chemists can derive quantitative structure-reactivity relationships (QSRRs). For instance, the acidity of the hydroxyl proton or the susceptibility of the carbonyl carbon to nucleophilic attack can be systematically studied by introducing substituents elsewhere on the adamantane cage. This provides a clear model for understanding how subtle structural changes can lead to significant differences in chemical behavior, a core principle in physical organic chemistry.

Applications in Materials Science

The inherent properties of the adamantane cage—namely its high thermal stability, mechanical rigidity, and well-defined size—are highly desirable in materials science. Adamantane-containing molecules are often incorporated into polymers and other materials to enhance their physical properties.

4-Hydroxyadamantan-2-one, with its reactive hydroxyl group, is a potential monomer for creating polyesters, polycarbonates, and polyethers. The incorporation of its bulky, diamondoid structure into a polymer backbone can increase the glass transition temperature (Tg), improve thermal stability, and enhance etch resistance. These characteristics are particularly valuable in the formulation of photoresists for microlithography, where thermal and chemical stability during the fabrication of semiconductor devices is critical. google.comgoogle.com Adamantane derivatives are known components in advanced photoresist formulations, where their structure helps to control dissolution properties and improve image resolution. dakenchem.com

Utilization in Analytical Techniques as Reference Standards

In analytical chemistry, well-characterized, pure compounds are essential for method development and validation. 4-Hydroxyadamantan-2-one, as a stable, crystalline solid, is suitable for use as a reference standard in various analytical techniques.

The National Institute of Standards and Technology (NIST) provides gas chromatography data for 4(a)-Hydroxyadamantan-2-one, indicating its use as a standard for retention time indexing in GC analysis. nist.govnist.gov Its distinct molecular weight and fragmentation pattern in mass spectrometry also make it a useful reference compound for MS calibration and identification of related adamantane structures in complex mixtures. nih.gov The availability of its spectral data allows analytical chemists to reliably identify and quantify this compound and its derivatives in various matrices. nist.govnih.gov

Table 2: Analytical Data for 4-Hydroxyadamantan-2-one
PropertyValueSource/Technique
Molecular FormulaC₁₀H₁₄O₂ nist.govnih.gov
Molecular Weight166.22 g/mol nih.gov
CAS Number26278-43-3 nih.gov
Spectroscopic DataGC-MS, ¹³C NMR available nist.govnih.gov

Design of Molecular Probes and Ligands for Chemical Biology Studies

The field of chemical biology relies on the development of small molecules to probe and modulate biological systems. The adamantane moiety is a recognized pharmacophore due to its lipophilic nature, which can facilitate membrane permeability and enhance binding to hydrophobic pockets in proteins.

4-Hydroxyadamantan-2-one is an excellent scaffold for developing such chemical tools. Its two functional groups provide handles for synthetic modification, allowing for the creation of libraries of derivatives to be screened for biological activity. For example, it has been used in the preparation of adamantane-substituted guanylhydrazones designed as inhibitors of butyrylcholinesterase, an enzyme relevant to neurodegenerative diseases. echemi.com The rigid framework ensures that the appended pharmacophoric elements are presented to the biological target in a well-defined spatial orientation, which is a key principle in rational drug design and the development of selective molecular probes.

Compound Index

Compound NameSynonym(s)Molecular Formula
Z/E-4-Hydroxyadamantan-2-one4-Hydroxy-2-adamantanoneC₁₀H₁₄O₂
AcetonitrileEthanenitrileC₂H₃N
Boron trifluoride-etherateBoron trifluoride diethyl etherate(C₂H₅)₂O·BF₃
Trifluoroacetic acidTFAC₂HF₃O₂
E-2-amino-5-hydroxyadamantane-C₁₀H₁₇NO

Future Research Trajectories and Current Challenges in 4 Hydroxyadamantan 2 One Chemistry

Development of Novel and Sustainable Synthetic Methodologies

The advancement of 4-Hydroxyadamantan-2-one (B1584890) chemistry is intrinsically linked to the development of efficient and environmentally benign synthetic methods. Current syntheses often rely on multi-step processes that may involve harsh reagents and generate considerable waste. Future research is poised to address these limitations through the adoption of green chemistry principles.

Key areas of focus will include:

Catalytic Routes: Exploring novel catalytic systems, including biocatalysis and photocatalysis, to achieve transformations under milder conditions. nih.gov For instance, enzymatic hydroxylations could offer a highly selective and sustainable alternative to traditional chemical oxidations.

Renewable Feedstocks: Investigating the use of bio-based starting materials for the synthesis of the adamantane (B196018) scaffold, moving away from petroleum-derived precursors. mdpi.com

Microwave-Assisted Synthesis: Utilizing microwave irradiation to accelerate reaction times and improve yields, often with reduced energy consumption compared to conventional heating methods. researchgate.net

Synthetic Strategy Potential Advantages Current Challenges
One-Pot SynthesisReduced waste, time, and cost; increased efficiency.Complex reaction design and optimization.
BiocatalysisHigh selectivity, mild conditions, environmentally friendly.Enzyme stability and cost, limited substrate scope.
PhotocatalysisUse of light as a clean energy source, novel reactivity.Catalyst design, scalability.
Renewable FeedstocksReduced reliance on fossil fuels, improved sustainability.Availability and cost of starting materials, complex conversions.
Microwave-AssistedRapid reaction rates, improved yields.Specialized equipment, potential for localized overheating.

Exploration of Undiscovered Reactivity Modes and Selective Transformations

The presence of both a ketone and a hydroxyl group on the rigid adamantane framework of 4-Hydroxyadamantan-2-one suggests a rich and complex reactivity profile that remains largely unexplored. Future investigations will likely focus on the selective functionalization of this molecule to create a diverse library of derivatives.

Promising research directions include:

Site-Selective C-H Functionalization: Developing methods for the direct and selective activation of C-H bonds at various positions on the adamantane cage. nih.govacs.org This would bypass the need for pre-functionalized starting materials and allow for more direct routes to novel derivatives. chemrxiv.org

Orthogonal Protection Strategies: Devising strategies to selectively protect either the hydroxyl or the ketone group, enabling independent transformations at each functional site.

Domino and Cascade Reactions: Designing multi-step reactions that are initiated by a single event, leading to the rapid construction of complex molecular architectures from the 4-hydroxyadamantan-2-one core.

Advanced Strategies for Absolute Stereochemical Control in Synthesis

4-Hydroxyadamantan-2-one is a chiral molecule, and its biological activity is likely to be dependent on its absolute stereochemistry. Therefore, the development of methods for the synthesis of enantiomerically pure forms of this compound is of paramount importance.

Future research in this area will likely involve:

Asymmetric Synthesis: The development of catalytic asymmetric methods to introduce chirality during the formation of the adamantane skeleton or in the functionalization of a prochiral precursor. nih.gov This could involve the use of chiral catalysts or auxiliaries to control the stereochemical outcome of key bond-forming reactions.

Chiral Resolution: The separation of racemic mixtures of 4-Hydroxyadamantan-2-one into its constituent enantiomers. wikipedia.org While classical resolution via diastereomeric salt formation is an option, more advanced techniques such as chiral chromatography and enzymatic kinetic resolution are expected to play a significant role. pharmtech.comlibretexts.org

Method for Stereocontrol Principle Potential Application to 4-Hydroxyadamantan-2-one
Asymmetric CatalysisA chiral catalyst directs the formation of one enantiomer over the other.Enantioselective synthesis of the adamantane core or stereoselective functionalization.
Chiral AuxiliariesA chiral molecule is temporarily attached to the substrate to direct a stereoselective reaction.Diastereoselective synthesis followed by removal of the auxiliary.
Chiral ResolutionSeparation of a racemic mixture into its enantiomers.Preparative HPLC with a chiral stationary phase or enzymatic resolution.

Integration of 4-Hydroxyadamantan-2-one Chemistry with Emerging Technologies

The synergy between synthetic chemistry and emerging technologies offers powerful new tools for accelerating discovery and optimizing processes. The application of these technologies to 4-Hydroxyadamantan-2-one chemistry is a promising frontier.

Flow Chemistry: The use of continuous-flow reactors can offer significant advantages over traditional batch synthesis, including improved safety, better heat and mass transfer, and the potential for automation and high-throughput screening of reaction conditions. acs.orgnih.govnih.gov This technology is particularly well-suited for the optimization of reaction parameters and for the safe handling of hazardous intermediates.

Machine Learning in Synthesis Design: Machine learning algorithms can be trained on large datasets of chemical reactions to predict the outcomes of new transformations, suggest optimal reaction conditions, and even design novel synthetic routes. nih.govnih.govmdpi.com Applying these tools to adamantane chemistry could help to overcome the challenges associated with predicting the regioselectivity and stereoselectivity of reactions on the complex adamantane scaffold. bohrium.comrsc.org

Tailored Design of Adamantane-Based Architectures with Tunable Properties for Advanced Materials and Probes

The unique structural properties of the adamantane cage make it an excellent building block for the construction of advanced materials and molecular probes. 4-Hydroxyadamantan-2-one, with its two functional groups, is a versatile platform for creating such materials.

Future research is expected to explore:

Polymer Chemistry: The use of 4-Hydroxyadamantan-2-one as a monomer or cross-linking agent to create novel polymers with enhanced thermal stability, rigidity, and other desirable properties.

Supramolecular Chemistry: The incorporation of 4-Hydroxyadamantan-2-one into larger supramolecular assemblies, where the adamantane unit can act as a rigid spacer or as a guest in host-guest complexes.

Fluorescent Probes: The derivatization of 4-Hydroxyadamantan-2-one with fluorophores to create chemical sensors for the detection of specific analytes. nih.govresearchgate.netmdpi.commdpi.com The rigid adamantane core can help to control the photophysical properties of the fluorescent moiety.

Q & A

Basic Research Questions

Q. How can the stereoisomeric purity of Z/E-4-Hydroxyadamantan-2-one be experimentally validated?

  • Methodology : Use chiral HPLC or NMR spectroscopy with a chiral derivatizing agent to resolve enantiomers. For NMR, employ Mosher’s acid or analogous reagents to differentiate diastereomers .
  • Data Analysis : Compare integration ratios of diagnostic proton signals (e.g., hydroxyl or carbonyl groups) to quantify stereoisomeric excess. Validate against synthetic standards of known configuration .

Q. What are the recommended protocols for synthesizing this compound with high yield?

  • Experimental Design : Optimize reaction conditions (e.g., solvent polarity, temperature) to favor kinetic vs. thermodynamic control for stereoselectivity. Use adamantane derivatives as starting materials and monitor intermediates via TLC or GC-MS .
  • Characterization : Include melting point, IR (for hydroxyl and ketone groups), and high-resolution mass spectrometry (HRMS) to confirm molecular identity. For purity, report HPLC retention times and area percentages .

Q. How should researchers address discrepancies in reported melting points or spectral data for this compound?

  • Data Contradiction Analysis : Cross-reference literature sources for experimental conditions (e.g., heating rate during melting point determination). Replicate measurements using calibrated instruments and report detailed calibration protocols .
  • Resolution : Perform collaborative inter-laboratory studies to identify systematic errors or polymorphic variations .

Advanced Research Questions

Q. What computational methods are effective for predicting the stereochemical stability of this compound in solution?

  • Methodology : Use density functional theory (DFT) to calculate energy barriers for interconversion between stereoisomers. Solvent effects can be modeled via polarizable continuum models (PCMs) .
  • Validation : Compare computational results with variable-temperature NMR experiments to correlate predicted activation energies with observed line-shape changes .

Q. How can researchers design experiments to probe the biological activity of this compound while minimizing cytotoxicity?

  • Experimental Design : Conduct dose-response assays (e.g., MTT or resazurin assays) in cell lines, with controls for solvent toxicity. Use isotopically labeled analogs (e.g., deuterated or 13C^{13}\text{C}-labeled) to track metabolic pathways .
  • Data Interpretation : Apply pharmacokinetic modeling to distinguish between stereoisomer-specific activity and nonspecific membrane interactions .

Q. What strategies resolve contradictions between in vitro and in vivo efficacy data for this compound?

  • Analysis Framework : Evaluate bioavailability differences (e.g., solubility, protein binding) using partition coefficient (logP) measurements and plasma stability assays. Compare metabolite profiles via LC-MS/MS .
  • Reproducibility : Document all animal model parameters (e.g., strain, diet, housing conditions) to identify confounding variables .

Methodological Guidance for Data Presentation

Q. How should supplementary data for this compound be structured to ensure reproducibility?

  • Requirements : Include raw spectral data (e.g., NMR FID files, HPLC chromatograms) and computational input/output files. Annotate datasets with metadata (e.g., instrument settings, software versions) .
  • Formatting : Use standardized file formats (e.g., JCAMP-DX for spectra, .cif for crystallography) and cite repositories (e.g., Zenodo, Figshare) for public access .

Q. What criteria validate the assignment of absolute configuration in this compound?

  • Validation Steps : Combine X-ray crystallography (for unambiguous assignment) with electronic circular dichroism (ECD) or vibrational circular dichroism (VCD) for solution-phase confirmation .
  • Peer Review : Submit crystallographic data to the Cambridge Structural Database (CSD) and provide deposition numbers in publications .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.